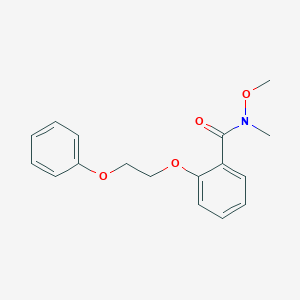
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide is a chemical compound that belongs to the class of benzamides. It is also commonly known as BRL37344 and is widely used in scientific research due to its unique properties.
Wirkmechanismus
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide selectively activates beta-3 adrenergic receptors, which are mainly found in adipose tissue and the urinary bladder. Activation of these receptors leads to an increase in the metabolic rate and thermogenesis, which results in the breakdown of stored fat and an increase in energy expenditure. It also leads to relaxation of the detrusor muscle in the urinary bladder, which makes it a potential therapeutic agent for the treatment of urinary incontinence.
Biochemical and Physiological Effects:
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the metabolic rate and thermogenesis, which leads to an increase in energy expenditure. It also leads to the breakdown of stored fat and a reduction in body weight. It has anti-inflammatory and anti-fibrotic effects, which make it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide in lab experiments is its ability to selectively activate beta-3 adrenergic receptors. This makes it a useful tool for studying the physiological effects of beta-3 adrenergic receptor activation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide in scientific research. One potential direction is the development of novel therapeutic agents for the treatment of obesity and metabolic disorders. Another potential direction is the development of therapeutic agents for the treatment of urinary incontinence. Further research is also needed to fully understand the anti-inflammatory and anti-fibrotic effects of this compound and its potential use in the treatment of various inflammatory and fibrotic diseases.
Synthesemethoden
The synthesis of N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide involves the reaction of 2-phenoxyethanol with 2-chloro-N-methoxy-N-methylbenzamide in the presence of a base. The reaction takes place at room temperature and yields N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide is widely used in scientific research for its ability to selectively activate beta-3 adrenergic receptors. This activation leads to an increase in the metabolic rate and thermogenesis, which makes it a potential candidate for the treatment of obesity and metabolic disorders. It has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for the treatment of various inflammatory and fibrotic diseases.
Eigenschaften
Produktname |
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide |
|---|---|
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
N-methoxy-N-methyl-2-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C17H19NO4/c1-18(20-2)17(19)15-10-6-7-11-16(15)22-13-12-21-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
AQAVKUDVHFLYGB-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2)OC |
Kanonische SMILES |
CN(C(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dimethylphenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269324.png)
![N-[4-(2-ethoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B269325.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B269326.png)
![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)





![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)